molecular formula C18H20ClNO4 B4059343 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B4059343
M. Wt: 349.8 g/mol
InChI Key: FJQMNGXJVJMRTI-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a dimethoxyphenyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-9-14(5-7-15(11)19)24-12(2)18(21)20-16-8-6-13(22-3)10-17(16)23-4/h5-10,12H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQMNGXJVJMRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Etherification: The 4-chloro-3-methylphenol is then reacted with 2-bromo-1-chloropropane in the presence of a base like potassium carbonate to form 2-(4-chloro-3-methylphenoxy)propane.

    Amidation: The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)propane with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for creating derivatives with enhanced biological activity.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific proteins or enzymes, altering their activity. The presence of the chlorinated phenoxy group and the dimethoxyphenyl group suggests potential interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)propanamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)propanamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide
Reactant of Route 2
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2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide

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